molecular formula C12H18N4 B14741539 3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine CAS No. 2456-97-5

3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine

Cat. No.: B14741539
CAS No.: 2456-97-5
M. Wt: 218.30 g/mol
InChI Key: IGVKNTGBMSBIJG-UHFFFAOYSA-N
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Description

3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine is a chemical compound known for its unique structure and properties. It is characterized by the presence of isocyanate groups, which are highly reactive and can participate in various chemical reactions. This compound is used in a variety of scientific research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine typically involves the reaction of primary amines with phosgene or its derivatives. The reaction conditions often require a controlled environment to prevent the formation of unwanted by-products. The process may involve:

    Step 1: Reaction of a primary amine with phosgene to form an isocyanate intermediate.

    Step 2: Further reaction of the intermediate with another primary amine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving:

    Continuous flow reactors: for better control over reaction conditions.

    Purification steps: such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form amines or other reduced products.

    Substitution: Reaction with nucleophiles to replace the isocyanate groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of urea derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of carbamates or thiocarbamates.

Scientific Research Applications

3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex molecules.

    Biology: In the study of enzyme mechanisms and protein modifications.

    Medicine: As a precursor for the development of pharmaceuticals.

    Industry: In the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine involves its reactivity with nucleophiles. The isocyanate groups can react with nucleophilic sites on proteins, enzymes, or other molecules, leading to the formation of covalent bonds. This reactivity is utilized in various applications, such as:

    Protein modification: To study enzyme mechanisms.

    Drug development: To create covalent inhibitors.

Comparison with Similar Compounds

Similar Compounds

    3-Isocyanopropylamine: A simpler compound with one isocyanate group.

    N,N-bis(3-isocyanopropyl)amine: A compound with two isocyanate groups but lacking the propan-1-amine backbone.

Uniqueness

3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine is unique due to its three isocyanate groups, which provide multiple reactive sites. This makes it more versatile in chemical reactions compared to similar compounds with fewer isocyanate groups.

Properties

CAS No.

2456-97-5

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

3-isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine

InChI

InChI=1S/C12H18N4/c1-13-7-4-10-16(11-5-8-14-2)12-6-9-15-3/h4-12H2

InChI Key

IGVKNTGBMSBIJG-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CCCN(CCC[N+]#[C-])CCC[N+]#[C-]

Origin of Product

United States

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